4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-4-10-21(11-5-16)31(28,29)25-14-2-3-17-6-9-19(15-22(17)25)24-30(26,27)20-12-7-18(23)8-13-20/h4-13,15,24H,2-3,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXPNNXWOGVLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The tosyl group is then introduced through a tosylation reaction, where the tetrahydroquinoline derivative reacts with tosyl chloride in the presence of a base such as pyridine. Finally, the sulfonamide group is added by reacting the tosylated intermediate with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Tosylation and sulfonamidation reactions are carried out using tosyl chloride and benzenesulfonyl chloride, respectively, in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of tosylated and sulfonamide derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound's sulfonamide group is known for its antibacterial properties, and it can be used in the development of new antibiotics.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical reactions.
Mechanism of Action
The mechanism by which 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The sulfonamide group, in particular, is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data
Key Observations :
Trifluoroacetyl (in ) and thiophene-2-sulfonyl (in ) groups impart distinct electronic profiles, influencing solubility and receptor-binding interactions.
Molecular Weight and Lipophilicity :
Biological Activity
4-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the fluoro group and tosylated tetrahydroquinoline moiety, suggest significant interactions with biological targets. This article aims to explore the biological activity of this compound through detailed research findings, including data tables and case studies.
Chemical Structure
The molecular formula of 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is with a molecular weight of approximately 373.45 g/mol. The structure can be represented as follows:
| Component | Structure |
|---|---|
| Fluorine Atom | F |
| Tosyl Group | -SO2C6H5 |
| Tetrahydroquinoline Core | C9H10N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the tosyl-protected tetrahydroquinoline can modulate the activity of target molecules via hydrogen bonding and steric effects.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit notable antimicrobial properties. In particular, derivatives of sulfonamides have shown effectiveness against various bacterial strains. For instance, the compound's structural configuration may enhance its activity against Mycobacterium tuberculosis , which is critical given the global burden of tuberculosis.
Anti-inflammatory Effects
Recent studies have highlighted the potential anti-inflammatory effects of tetrahydroquinoline derivatives. The compound has been evaluated for its ability to inhibit Th17-mediated autoimmune responses, showing promise in treating conditions such as psoriasis and rheumatoid arthritis .
Case Studies
- Study on Bioavailability : A comparative study involving a similar tetrahydroquinoline derivative revealed that modifications to the structure significantly improved bioavailability (F = 48.1% in mice). This indicates that structural enhancements in compounds like 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may lead to better therapeutic outcomes .
- Antitubercular Activity : In vitro assays demonstrated that related compounds exhibited a minimum inhibitory concentration (MIC) of 6.16 μM against Mycobacterium tuberculosis. The presence of the sulfonamide functional group is hypothesized to contribute to this activity.
Comparison of Biological Activities
| Compound | Activity | MIC (μM) | Bioavailability (F) |
|---|---|---|---|
| 4-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Antitubercular | 6.16 | N/A |
| (R)-D4 | Anti-inflammatory | N/A | 48.1% (mice) |
| GSK2981278 | Anti-inflammatory | N/A | 6.2% (mice) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
